molecular formula C23H19N3O2 B2503692 2-[1-(4-phenoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 1234708-86-1

2-[1-(4-phenoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2503692
CAS No.: 1234708-86-1
M. Wt: 369.424
InChI Key: SQEBPUIPQKDCFD-UHFFFAOYSA-N
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Description

2-[1-(4-phenoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features both azetidine and benzimidazole moieties.

Scientific Research Applications

2-[1-(4-phenoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

Benzimidazole derivatives have shown considerable cytotoxicity with IC 50 values ranging from 0.54 to 31.86 μM . They effectively inhibit microtubule assembly formation in DU-145 . The apoptosis-inducing ability of these derivatives was confirmed by Hoechst staining, measurement of mitochondrial membrane potential and ROS generation, and annexin V-FITC assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-phenoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple stepsThe azetidine ring can be synthesized through aza-Michael addition reactions, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The benzimidazole ring is often formed via condensation reactions involving o-phenylenediamine and formic acid or aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-phenoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-(4-phenoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole apart is its unique combination of azetidine and benzimidazole rings

Properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(4-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c27-23(16-10-12-19(13-11-16)28-18-6-2-1-3-7-18)26-14-17(15-26)22-24-20-8-4-5-9-21(20)25-22/h1-13,17H,14-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEBPUIPQKDCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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